

# A Deep Dive into the Physicochemical Properties of Cholesterol-PEG 2000 Maleimide

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## Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575845

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Cholesterol-PEG 2000 maleimide is a critical component in the development of advanced drug delivery systems, particularly in the realm of targeted lipid nanoparticles (LNPs). Its unique structure, combining the membrane-anchoring properties of cholesterol with the biocompatibility and stealth characteristics of polyethylene glycol (PEG), and the reactive maleimide group for bioconjugation, makes it a versatile tool for therapeutic and diagnostic applications. This technical guide provides an in-depth analysis of its core physical properties, the experimental methodologies used for their characterization, and its role in formulation development.

## Core Physical and Chemical Properties

The physical properties of Cholesterol-PEG 2000 maleimide are fundamental to its function in drug delivery formulations. These properties influence the stability, circulation time, and targeting efficiency of nanoparticles.

Property	Value	Source
Molecular Weight	~2800 g/mol (average, due to PEG polydispersity)	[1]
Appearance	White to off-white solid	[1]
Purity	Typically >95%	---
Solubility	Soluble in water, chloroform, and DMSO	[1]
Storage	-20°C, protected from light and moisture	[1]

Note: The exact molecular weight can vary between suppliers due to the polydispersity of the PEG 2000 chain. It is crucial to refer to the supplier's certificate of analysis for specific batch information.

## Critical Formulation Parameters: A Closer Look

While some physical properties are intrinsic to the molecule, others, such as the critical micelle concentration (CMC) and transition temperature ( $T_m$ ), are highly dependent on the experimental conditions and the presence of other lipids in a formulation.

### Critical Micelle Concentration (CMC)

The CMC is the concentration at which the lipid spontaneously forms micelles in an aqueous solution. This is a key parameter for understanding the self-assembly behavior and stability of formulations. While a specific CMC value for pure Cholesterol-PEG 2000 maleimide is not readily available in the literature, it can be determined experimentally.

### Transition Temperature ( $T_m$ )

The transition temperature, or melting point ( $T_m$ ), of the lipid anchor can influence the fluidity and stability of the lipid bilayer in a nanoparticle. For cholesterol itself, a distinct  $T_m$  is not observed as it modulates the fluidity of membranes rather than undergoing a sharp phase transition. When incorporated into a lipid bilayer, Cholesterol-PEG 2000 maleimide will influence the overall thermal properties of the formulation.

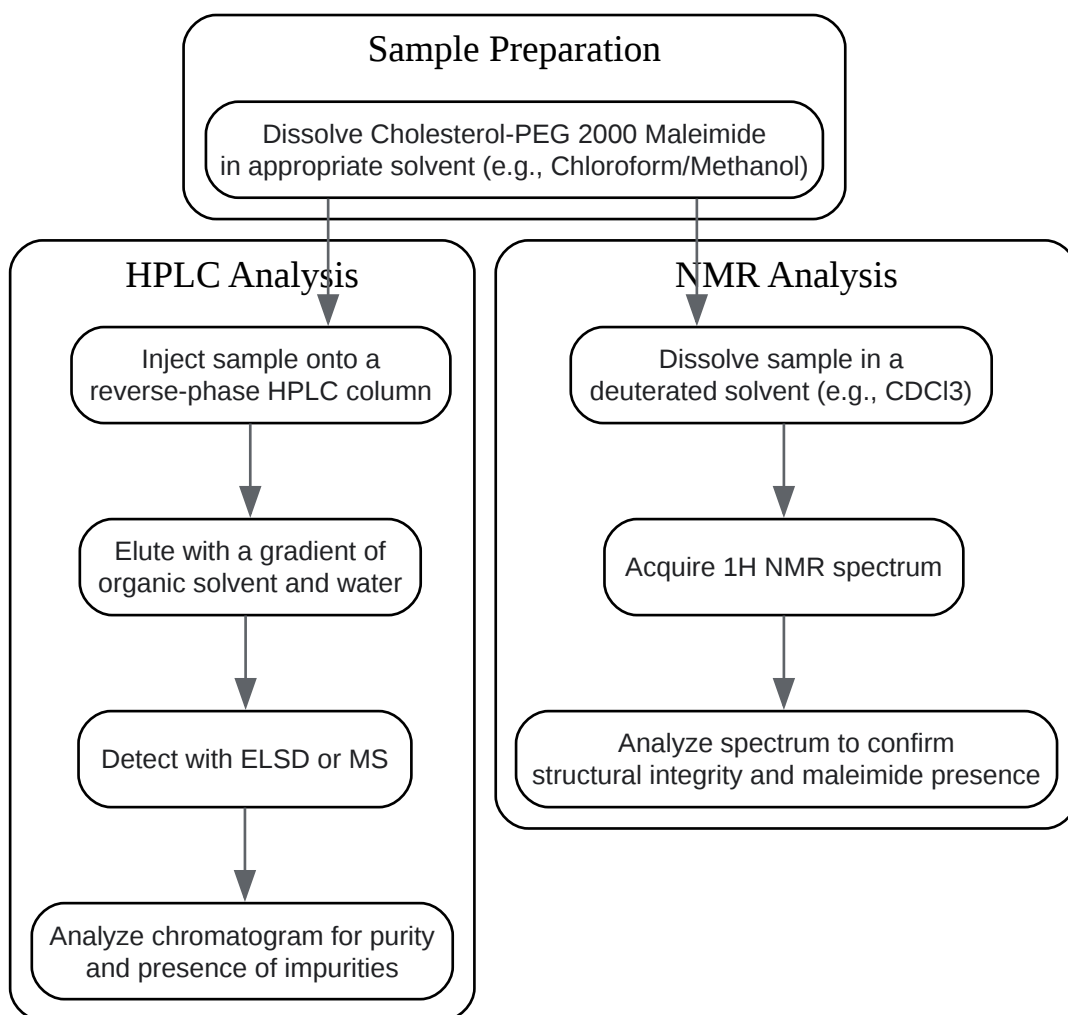
## Experimental Protocols for Characterization

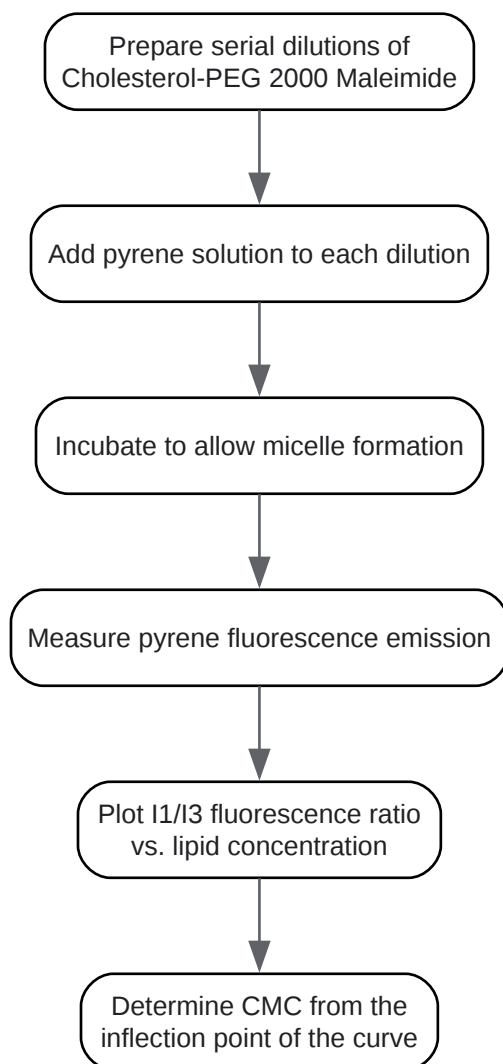
Accurate characterization of Cholesterol-PEG 2000 maleimide is essential for quality control and formulation development. The following are standard experimental protocols used to determine its key properties.

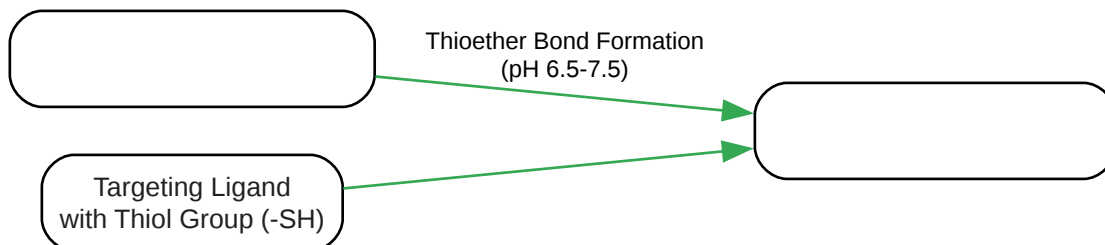
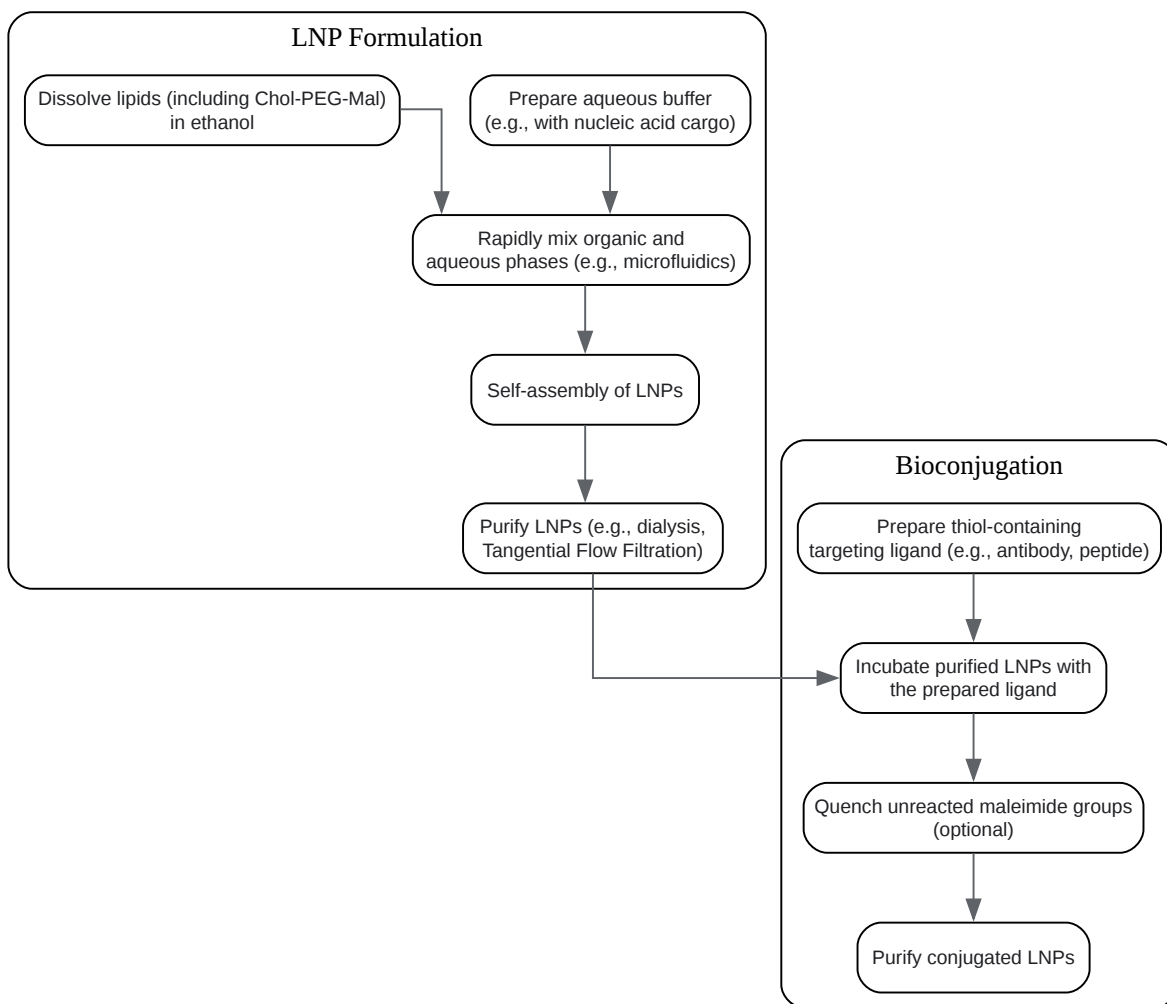
### Purity and Molecular Weight Determination: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) is a standard method to assess the purity of the lipid. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the presence of the maleimide group.<sup>[2]</sup><sup>[3]</sup>

Experimental Workflow for Purity and Identity Confirmation







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## References

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